molecular formula C21H17ClN2O B3939445 2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B3939445
M. Wt: 348.8 g/mol
InChI Key: JWXXRTUOMTWHSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones often involves the reaction of anthranilic acid derivatives with amides or urea. The specific synthesis route for “2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone” would depend on the starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of quinazolinones consists of a fused two-ring system. The presence of different substituents on the rings, such as the 2-chlorophenyl and 4-methylphenyl groups in this case, can significantly influence the properties of the compound .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, depending on the substituents present on the rings. These reactions can include electrophilic and nucleophilic substitutions, reductions, and oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones, such as melting point, boiling point, and solubility, depend on their specific structure and the substituents present on the rings .

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the target they interact with. They are known to have antimicrobial, anticancer, anti-inflammatory, and analgesic activities .

Safety and Hazards

The safety and hazards associated with quinazolinones depend on their specific structure. Some quinazolinones are used as pharmaceuticals and are safe for human use under specific dosages, while others can be toxic .

Future Directions

The future directions in the study of quinazolinones involve the design and synthesis of new derivatives with improved pharmacological properties. There is also interest in understanding their mechanisms of action at the molecular level .

properties

IUPAC Name

2-(2-chlorophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXXRTUOMTWHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(2-chlorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

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